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l. Introduction to 2G-HaloAUTAC Technology

Second-generation HaloAUTAC (2G-HaloAUTAC) technology represents a significant
advancement in the field of targeted protein degradation (TPD). Unlike proteolysis-targeting
chimeras (PROTACS) that utilize the ubiquitin-proteasome system, AUTACs (autophagy-
targeting chimeras) harness the cell's own autophagy-lysosome pathway to eliminate target
proteins. This allows for the degradation of a broader range of targets, including protein
aggregates and even entire organelles, which are often intractable to proteasomal degradation.

[1]

The 2G-HaloAUTAC system offers a modular and versatile approach to targeted degradation.
It employs a bifunctional molecule comprising two key components: a chloroalkane ligand that
covalently binds to a HaloTag fused to the protein of interest (POI), and an autophagy-inducing
moiety. This second-generation molecule features an improved linker structure compared to its
predecessors, leading to enhanced degradation efficiency. The mechanism of action involves
the 2G-HaloAUTAC molecule tethering the HaloTagged POI to the autophagy machinery,
leading to its engulfment in an autophagosome, which then fuses with a lysosome for
degradation of the contents. A key step in this process is the induction of K63-linked
polyubiquitination on the target, which is recognized by the autophagy receptor p62/SQSTM1,
facilitating its recruitment into the autophagosome.[1][2][3]
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This document provides detailed application notes and protocols for the rational design and
execution of a 2G-HaloAUTAC experiment for a specific protein of interest.

Il. Designing a 2G-HaloAUTAC Experiment: A Step-
by-Step Guide

Step 1: Target Protein Selection and HaloTag Fusion
Strategy

The initial and most critical step is the generation of a fusion protein between your protein of
interest (POI) and the HaloTag.

1.1. Fusion Strategy:

e N- or C-terminal fusion: The HaloTag can be fused to either the N- or C-terminus of the POI.
The choice depends on the known structure and function of the POI. It is crucial to ensure
that the tag does not disrupt protein folding, localization, or function. If the N- or C-terminus
is known to be critical for function, consider placing the tag on the opposite end or using a
linker sequence.

o Linker design: A flexible linker (e.g., a series of glycine and serine residues) between the POI
and HaloTag can provide spatial separation, minimizing potential interference.

1.2. Generation of HaloTag Fusion Protein Expressing Cells:

o Transient Transfection: For initial screening and proof-of-concept studies, transient
transfection of a plasmid encoding the HaloTag-POI fusion protein into a suitable cell line
(e.g., HEK293T, HelLa) is a rapid method.

o Stable Cell Line Generation: For more robust and reproducible results, generating a stable
cell line with integrated HaloTag-POI expression is recommended.

e Endogenous Tagging with CRISPR/Cas9: The most physiologically relevant approach is to
use CRISPR/Cas9-mediated genome editing to knock-in the HaloTag sequence at the
endogenous locus of the POI.[4][5] This ensures that the fusion protein is expressed at
physiological levels and under the control of its native promoter.
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Step 2: 2G-HaloAUTAC Molecule

The 2G-HaloAUTAC molecule is the chemical degrader. Commercially available 2G-
HaloAUTACSs can be utilized, or custom synthesis may be required depending on the specific
experimental needs.

Chemical Structure of a 2G-HaloAUTAC (Compound tt44): This is an example structure. The
core components are the HaloTag ligand (chloroalkane) and the autophagy-inducing moiety,
connected by a linker.

/
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Click to download full resolution via product page

Caption: Schematic of a 2G-HaloAUTAC molecule.

Step 3: Experimental Controls

Rigorous controls are essential for interpreting the results of a 2G-HaloAUTAC experiment.
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Control Type

Description

Purpose

Vehicle Control

Cells treated with the vehicle
(e.g., DMSO) used to dissolve
the 2G-HaloAUTAC.

To assess the basal level of
the HaloTag-POl.

No HaloTag Control

Parental cell line (without
HaloTag-POl) treated with 2G-
HaloAUTAC.

To ensure the 2G-
HaloAUTAC's effect is specific
to the HaloTagged protein.

Inactive Epimer Control

If available, a stereoisomer of
the 2G-HaloAUTAC that does

not induce degradation.

To demonstrate that the
degradation is dependent on
the specific chemical structure

of the active compound.

Autophagy Inhibitor Control

Cells co-treated with 2G-
HaloAUTAC and a lysosomal
inhibitor (e.g., Bafilomycin A1

or Chloroquine).

To confirm that the degradation
is mediated by the autophagy-
lysosome pathway.
Degradation should be
rescued in the presence of the

inhibitor.

Proteasome Inhibitor Control

Cells co-treated with 2G-
HaloAUTAC and a proteasome
inhibitor (e.g., MG132).

To rule out the involvement of
the proteasome in the
degradation of the POI.

lll. Experimental Protocols
Protocol 1: Generation of Endogenously HaloTagged
Cell Line via CRISPR/Cas9

This protocol provides a general framework. Optimization of guide RNAs, donor template
design, and transfection/electroporation conditions are crucial for success.

Materials:

e Cas9 nuclease
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o Synthetic single guide RNAs (sgRNAs) targeting the desired insertion site (N- or C-terminus
of the POI)

» Donor plasmid containing the HaloTag sequence flanked by homology arms (500-800 bp)
corresponding to the genomic sequences upstream and downstream of the insertion site.

» Appropriate cell line and culture reagents

o Transfection or electroporation reagents

o Fluorescence-activated cell sorting (FACS) instrument

o Genomic DNA extraction kit

» PCR reagents and primers for genotyping

Procedure:

o Design and Validation of sgRNAs: Design 2-3 sgRNAs targeting the genomic locus for
HaloTag insertion. Validate their cutting efficiency in vitro or in the target cell line.

e Donor Plasmid Construction: Clone the HaloTag sequence and homology arms into a
suitable vector. Introduce silent mutations in the sgRNA recognition site within the donor
plasmid to prevent re-cutting after integration.

o Transfection/Electroporation: Co-transfect/electroporate the target cells with the Cas9
protein/plasmid, validated sgRNA, and the donor plasmid.

o Enrichment of Edited Cells (Optional but Recommended): 48-72 hours post-transfection,
label the cells with a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646 HaloTag® Ligand)
and enrich the fluorescent cell population using FACS.[6]

» Single-Cell Cloning: Plate the enriched or bulk-edited cells at a clonal density to isolate
single colonies.

e Screening and Validation of Clones:
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o Genomic PCR: Screen individual clones by PCR using primers flanking the insertion site
to identify clones with the correct integration.

o Sanger Sequencing: Sequence the PCR products to confirm the correct in-frame insertion
of the HaloTag.

o Western Blot: Confirm the expression of the full-length HaloTag-POI fusion protein at the
expected molecular weight using an anti-POI or anti-HaloTag antibody.

Protocol 2: Assessment of 2G-HaloAUTAC-Mediated
Protein Degradation by Western Blot

Materials:

HaloTag-POI expressing cells

2G-HaloAUTAC compound

Vehicle control (e.g., DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-POI, anti-HaloTag, and a loading control like anti-GAPDH or anti-3-
actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate and imaging system

Procedure:
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o Cell Seeding: Seed HaloTag-POI expressing cells in multi-well plates to achieve 70-80%
confluency at the time of treatment.

e Compound Treatment:

o Dose-Response: Treat cells with a range of 2G-HaloAUTAC concentrations (e.g., 0.1 nM
to 10 uM) for a fixed time (e.g., 24 hours) to determine the DC50 (concentration for 50%
degradation).

o Time-Course: Treat cells with a fixed concentration of 2G-HaloAUTAC (e.g., 1 uM) for
various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the degradation kinetics.

o Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e Western Blotting:

o Normalize protein amounts and prepare samples with Laemmli buffer.

o

Separate proteins by SDS-PAGE and transfer to a membrane.

[e]

Block the membrane and incubate with primary antibodies overnight at 4°C.

o

Wash and incubate with HRP-conjugated secondary antibodies.

[¢]

Detect the signal using a chemiluminescent substrate.

o Data Analysis: Quantify band intensities using densitometry software. Normalize the POI
band intensity to the loading control. Calculate the percentage of remaining protein relative
to the vehicle-treated control.

Protocol 3: Autophagy Flux Assay

This assay confirms that the observed degradation is due to an active autophagy process.

Materials:
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e Same as Protocol 2, plus:

e Lysosomal inhibitor: Bafilomycin Al (BafA1l, typically 100-200 nM) or Chloroquine (CQ,
typically 25-50 pM).

e Primary antibodies: anti-LC3B and anti-p62/SQSTML1.
Procedure:

o Cell Seeding and Treatment: Seed cells as in Protocol 2. Treat cells with the 2G-HaloAUTAC
and/or vehicle. For the last 2-4 hours of the total treatment time, add the lysosomal inhibitor
(BafAl or CQ) to a subset of the wells.

o Experimental Groups:
1. Vehicle
2. Vehicle + Lysosomal Inhibitor
3. 2G-HaloAUTAC
4. 2G-HaloAUTAC + Lysosomal Inhibitor

o Western Blotting: Perform western blotting as described in Protocol 2. Probe the membranes
for the HaloTag-POlI, LC3B, p62, and a loading control.

o Data Analysis:

o HaloTag-POI: Degradation of the HaloTag-POI by the 2G-HaloAUTAC should be rescued
(i.e., protein levels should be restored) in the presence of the lysosomal inhibitor.

o LCS3-II: The lipidated form of LC3 (LC3-11) is a marker for autophagosomes. An increase in
LC3-1l levels in the presence of a lysosomal inhibitor indicates increased autophagic flux.

[317]

o p62/SQSTML: p62 is a cargo receptor that is itself degraded by autophagy. A decrease in
p62 levels upon 2G-HaloAUTAC treatment, which is rescued by a lysosomal inhibitor,
further supports the induction of autophagy.[8]
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Protocol 4: Co-Immunoprecipitation (Co-IP) to Validate
Ternary Complex Formation

This experiment can help to demonstrate the interaction between the 2G-HaloAUTAC, the
HaloTag-POl, and components of the autophagy machinery (e.g., p62).

Materials:

HaloTag-POI expressing cells

e 2G-HaloAUTAC

e Co-IP lysis buffer (non-denaturing)

¢ Anti-HaloTag antibody or anti-p62 antibody for immunoprecipitation
o Protein A/G magnetic beads

» Wash buffer

» Elution buffer

e Western blot reagents

Procedure:

e Cell Treatment and Lysis: Treat cells with 2G-HaloAUTAC or vehicle for a shorter time point
(e.g., 1-4 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing
Co-IP lysis buffer.

e Immunoprecipitation:
o Pre-clear the lysates with protein A/G beads.

o Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-HaloTag)
overnight at 4°C.

o Capture the immune complexes with protein A/G beads.
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e Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the
bound proteins.

» Western Blot Analysis: Analyze the input, unbound, and eluted fractions by western blot.
Probe for the HaloTag-POI and p62. Successful co-immunoprecipitation of p62 with the
HaloTag-POl in the presence of the 2G-HaloAUTAC suggests the formation of a ternary
complex.[9]

Protocol 5: Cell Viability Assay

This assay is important to assess the potential cytotoxicity of the 2G-HaloAUTAC and to
distinguish targeted degradation from non-specific toxic effects.

Materials:

HaloTag-POI expressing cells

2G-HaloAUTAC

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8)

Plate reader (luminometer or spectrophotometer)
Procedure:
o Cell Seeding: Seed cells in a 96-well plate.

o Compound Treatment: Treat cells with a range of 2G-HaloAUTAC concentrations for the
desired time (e.qg., 24, 48, 72 hours).

e Assay: Add the cell viability reagent according to the manufacturer's instructions and
measure the signal using a plate reader.

o Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against
the 2G-HaloAUTAC concentration to determine the IC50 (concentration for 50% inhibition of

cell growth).

IV. Data Presentation
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Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Degradation Efficiency of 2G-HaloAUTAC against HaloTag-POl

2G-
. Treatment % Degradation
Cell Line HaloAUTAC . DC50 (nM)
. Time (hours) (Dmax)
Concentration
HEK293T-
1uM 24 Value Value
HaloTag-POl
HelLa-HaloTag-
1uM 24 Value Value
POI
Endogenous
] 1uM 24 Value Value
knock-in

*Values are illustrative and must be determined experimentally.

Table 2: Autophagy Flux Assay Results

HaloTag-POI Level LC3-Il Level p62 Level
Treatment (normalized to (normalized to (normalized to

loading control) loading control) loading control)
Vehicle 1.00 1.00 1.00
Vehicle + BafAl 1.02 2.50 1.80
2G-HaloAUTAC (1pM)  0.25 1.50 0.40
2G-HaloAUTAC +

0.95 4.50 1.75

BafAl

*Values are illustrative and demonstrate expected trends.

Table 3: Cell Viability
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Cell Line Treatment Time (hours) IC50 (pM)
HEK293T-HaloTag-POlI 72 Value
HelLa-HaloTag-POI 72 Value
Parental Cell Line 72 Value

*Values are illustrative and must be determined experimentally.

V. Visualization of Pathways and Workflows
2G-HaloAUTAC Mechanism of Action
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Caption: Mechanism of 2G-HaloAUTAC-mediated protein degradation.
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Experimental Workflow
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Caption: Overall experimental workflow for a 2G-HaloAUTAC project.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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